molecular formula C8H4Br2F2O B13718711 3'-Bromo-4',5'-difluorophenacyl bromide

3'-Bromo-4',5'-difluorophenacyl bromide

Cat. No.: B13718711
M. Wt: 313.92 g/mol
InChI Key: OYPYNMNXWOPUQO-UHFFFAOYSA-N
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Description

3'-Bromo-4',5'-difluorophenacyl bromide is a halogenated acetophenone derivative featuring bromine at the 3' position and fluorine atoms at the 4' and 5' positions on the aromatic ring.

The compound’s molecular formula is inferred as C₈H₄Br₂F₂O, with a molecular weight of 307.93 g/mol (calculated). Its structure combines a phenacyl bromide backbone with strategic halogen placement, which influences its electronic properties, solubility, and applications in cross-coupling reactions or as alkylating agents.

Properties

Molecular Formula

C8H4Br2F2O

Molecular Weight

313.92 g/mol

IUPAC Name

2-bromo-1-(3-bromo-4,5-difluorophenyl)ethanone

InChI

InChI=1S/C8H4Br2F2O/c9-3-7(13)4-1-5(10)8(12)6(11)2-4/h1-2H,3H2

InChI Key

OYPYNMNXWOPUQO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)F)Br)C(=O)CBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Bromo-4’,5’-difluorophenacyl bromide typically involves the bromination of 4’,5’-difluoroacetophenone. The reaction is carried out in the presence of bromine and a suitable solvent such as carbon tetrachloride or acetic acid. The reaction conditions include maintaining a low temperature to control the rate of bromination and prevent over-bromination .

Industrial Production Methods

Industrial production of 3’-Bromo-4’,5’-difluorophenacyl bromide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reagent addition rates. The product is then purified through recrystallization or distillation to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

3’-Bromo-4’,5’-difluorophenacyl bromide undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Products include substituted phenacyl derivatives.

    Oxidation: Products include carboxylic acids or ketones.

    Reduction: Products include alcohols.

Scientific Research Applications

3’-Bromo-4’,5’-difluorophenacyl bromide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Medicine: Potential use in the development of pharmaceuticals due to its ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3’-Bromo-4’,5’-difluorophenacyl bromide involves its interaction with nucleophiles, leading to the formation of covalent bonds. The bromine atom acts as a leaving group, allowing the nucleophile to attack the carbonyl carbon. This results in the formation of a new chemical bond and the release of bromide ion. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .

Comparison with Similar Compounds

Structural Analogs and Positional Isomers

The following table compares 3'-bromo-4',5'-difluorophenacyl bromide with key analogs based on substituent positions, molecular properties, and applications:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Halogen Positions Key Applications/Properties References
3'-Bromo-4',5'-difluorophenacyl bromide Not explicitly listed C₈H₄Br₂F₂O 307.93 Br: 3'; F: 4',5' Potential alkylating agent, synthetic intermediate (inferred)
2-Bromo-2',4'-difluoroacetophenone 102429-07-2 C₈H₅BrF₂O 235.03 Br: 2; F: 2',4' Building block for pharmaceuticals, kinase inhibitors
3,5-Difluorophenacyl bromide Not provided C₈H₅BrF₂O 235.03 Br: 2; F: 3,5 Used in alkylation reactions (e.g., synthesis of CGRP receptor antagonists)
3'-Bromo-4'-fluoroacetophenone 1006-39-9 C₈H₆BrFO 217.04 Br: 3'; F: 4' Intermediate in agrochemicals and drug discovery
4'-Bromo-2',5'-difluorophenacyl bromide 1341495-96-2 C₈H₄Br₂F₂O 307.93 Br: 4'; F: 2',5' Research use (exact applications under study)

Electronic and Steric Effects

  • Substituent Positioning: The 3'-bromo-4',5'-difluoro substitution pattern creates a highly electron-deficient aromatic ring due to the combined inductive effects of bromine and fluorine. This enhances its reactivity in nucleophilic aromatic substitution (SNAr) compared to analogs like 3'-bromo-4'-fluoroacetophenone, which has fewer electron-withdrawing groups .

Pharmacological Relevance

  • For instance, 2-bromo-2',4'-difluoroacetophenone derivatives are intermediates in kinase inhibitors , and Sepantronium bromide (a brominated survival protein inhibitor) highlights the pharmacological importance of brominated aromatics .

Research Findings and Data Gaps

  • Physical Properties :
    • Analogs like 3,5-difluorophenacyl bromide are described as colorless to light yellow solids , suggesting similar solubility profiles (e.g., soluble in polar aprotic solvents like DMF or DMSO).
  • Safety Profile :
    • Halogenated phenacyl bromides are typically corrosive and flammable. For example, 3,5-difluorophenacyl bromide is labeled as hazardous due to its reactivity .

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